molecular formula C20H19ClN4O B12197052 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine

1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine

Cat. No.: B12197052
M. Wt: 366.8 g/mol
InChI Key: CSRDZLLWIPQZKM-UHFFFAOYSA-N
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Description

1-[2-Chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is a heterocyclic compound featuring:

  • A benzoyl core substituted with a chlorine atom at position 2 and a 1H-pyrrole ring at position 3.
  • A piperazine ring linked to a 2-pyridinyl group at position 2.

This structure combines aromatic, electron-withdrawing (chloro), and electron-rich (pyrrole) moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

(2-chloro-5-pyrrol-1-ylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H19ClN4O/c21-18-7-6-16(23-9-3-4-10-23)15-17(18)20(26)25-13-11-24(12-14-25)19-5-1-2-8-22-19/h1-10,15H,11-14H2

InChI Key

CSRDZLLWIPQZKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=CC(=C3)N4C=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

The pyrrole ring is introduced via cross-coupling between 2-chloro-5-bromopyridine and pyrrole derivatives. A representative protocol involves:

  • Reactants : 2-Chloro-5-bromopyridine, pyrrole, Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

  • Conditions : DMF, 80°C, 12 h under inert atmosphere.

  • Yield : 68–72% after column chromatography.

Radical Addition and Alkylation

Patent literature describes radical-mediated alkylation using trialkyl methanetricarboxylates (e.g., triethyl methanetricarboxylate) in alkanoic acid solvents. Electrochemical oxidation facilitates the formation of intermediates like diethyl (5-aroylpyrrol-2-yl)methane-dicarboxylate, which undergoes hydrolysis to yield the benzoyl fragment.

Functionalization of the Piperazine Core

SNAr Reaction for Pyridinyl Substitution

4-(2-Pyridinyl)piperazine is synthesized via nucleophilic aromatic substitution (SNAr):

  • Reactants : Piperazine, 2-chloropyridine, K₂CO₃.

  • Conditions : DMSO, 120°C, 24 h.

  • Yield : 85% after recrystallization.

Reductive Amination

Alternative routes employ reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃):

  • Reactants : Piperazine, 2-pyridinecarboxaldehyde.

  • Conditions : CH₂Cl₂, rt, 6 h.

  • Yield : 78%.

Coupling Strategies for Final Assembly

Acylation via Benzoyl Chloride

The benzoyl fragment is activated as an acyl chloride and coupled to 4-(2-pyridinyl)piperazine:

  • Reactants : 2-Chloro-5-(1H-pyrrol-1-yl)benzoyl chloride, 4-(2-pyridinyl)piperazine.

  • Conditions : THF, Et₃N, 0°C → rt, 4 h.

  • Yield : 65%.

Thiocarbonyldiimidazole-Mediated Coupling

A modified approach uses 1,1′-thiocarbonyldiimidazole (TCDI) to form a carbothioamide intermediate:

  • Reactants : Benzoyl fragment, 4-(2-pyridinyl)piperazine, TCDI.

  • Conditions : CH₂Cl₂, 40°C, 2 h.

  • Yield : 58%.

Optimization and Purification

Solvent and Catalytic Effects

  • Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency.

  • Palladium/copper systems outperform other catalysts in cross-coupling steps.

Chromatographic Techniques

  • Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers.

  • Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >95% purity.

Analytical Characterization

Critical spectroscopic data for the final compound:

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=5.4 Hz, 1H), 7.53–7.07 (m, 6H), 4.08 (t, J=5.2 Hz, 4H), 3.40 (dd, J=6.5 Hz, 4H).
HRMS (ESI+) m/z 407.1125 [M+H]⁺ (calc. 407.1128).
HPLC Purity 98.7% (254 nm).

Challenges and Limitations

  • Regioselectivity : Competing reactions at the pyrrole N–H position require careful protecting group strategies.

  • Scale-up : Radical-mediated steps exhibit diminished yields at >10 mmol scales.

  • Stability : The benzoyl chloride intermediate is moisture-sensitive, necessitating anhydrous conditions.

Emerging Methodologies

Recent advances include:

  • Microwave-assisted synthesis : Reduces reaction times for SNAr steps from 24 h to 30 min.

  • Flow chemistry : Continuous processing improves safety in handling reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Cytotoxic Piperazine Derivatives

Compound 5a ():

  • Structure: 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine.
  • Key Features: A benzhydryl group replaces the 2-pyridinyl moiety, and the benzoyl ring has varied substituents.
  • Activity: Demonstrated significant cytotoxicity against multiple cancer cell lines (e.g., HEPG2, MCF7) with IC₅₀ values ranging from 0.5–5 µM. Time-dependent stability was noted for compound 5a, suggesting prolonged in situ efficacy .
  • Comparison: The absence of a pyrrole ring and the presence of a benzhydryl group may enhance lipophilicity, improving membrane permeability compared to the target compound.
Feature Target Compound Compound 5a ()
Aromatic Core 2-Chloro-5-pyrrolylbenzoyl 4-Substituted benzoyl
Piperazine Substituent 2-Pyridinyl 4-Chlorobenzhydryl
Key Activity Not reported (hypothetical) Cytotoxicity (IC₅₀: 0.5–5 µM)

Serotonin Receptor Antagonists

p-MPPI and p-MPPF ():

  • Structure: 4-(2'-Methoxyphenyl)-1-[...]piperazines with iodobenzamido or fluorobenzamido groups.
  • Key Features: A 2-methoxyphenyl group on piperazine and amide-linked aromatic substituents.
  • Comparison: The target compound’s pyrrole and pyridinyl groups may alter receptor binding kinetics. The 2-pyridinyl group could mimic the methoxyphenyl moiety in facilitating π-π interactions at orthosteric sites.

HIV-1 Reverse Transcriptase Inhibitors

Delavirdine ():

  • Structure: Piperazine linked to a 3-(isopropylamino)pyridinyl group and an indole-2-carbonyl moiety.
  • Activity: Non-nucleoside reverse transcriptase inhibitor (NNRTI) with submicromolar efficacy against HIV-1 .
  • Comparison: The target compound’s pyrrole ring may engage in similar hydrophobic interactions with the NNRTI binding pocket, but the absence of a sulfonamide group (as in delavirdine) could reduce potency.

Antibacterial Piperazine Derivatives

Compound 2 and 8 ():

  • Structure: (2E)-4-(2-methoxyphenyl)-1-[...]piperazines with cinnamyl or chlorophenyl groups.
  • Activity: Broad-spectrum antibacterial effects against Gram-positive and Gram-negative bacteria (MIC: 4–16 µg/mL) .
  • Comparison: The target compound’s chloro and pyrrole substituents may enhance antibacterial activity by disrupting bacterial membrane integrity, though this remains speculative.

Biological Activity

1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine is a complex organic compound featuring a piperazine ring, which is common in many pharmaceuticals. Its structure includes a benzoyl moiety substituted with a 2-chloro group and a 1H-pyrrol-1-yl group, linked to a piperazine ring further substituted with a pyridinyl group. This unique combination of functional groups suggests potential interactions with various biological targets, making it an interesting candidate for pharmaceutical development.

Chemical Structure

The molecular formula of the compound is C19H20ClN3O, and its structural representation can be summarized as follows:

Component Description
Piperazine Ring Central structure in many drugs
Benzoyl Moiety Provides aromatic character
Chloro Group May enhance lipophilicity
Pyridinyl Group Potential interaction with receptors
Pyrrole Substituent Contributes to biological activity

Antimicrobial Properties

Research indicates that compounds containing piperazine and pyridine structures often exhibit significant biological activities, particularly antimicrobial properties. A study on derivatives of 1-(2-pyridinyl)piperazine demonstrated their efficacy as inhibitors of reaginic passive cutaneous anaphylaxis in rats and histamine-induced bronchospasm in guinea pigs .

Antifungal Activity

In the context of antifungal activity, novel alkylated piperazines have shown broad-spectrum effectiveness against various fungal strains. These studies revealed minimum inhibitory concentration (MIC) values significantly lower than traditional antifungal agents, indicating potential for developing new antifungal therapies .

The mechanism by which 1-[2-chloro-5-(1H-pyrrol-1-yl)benzoyl]-4-(2-pyridinyl)piperazine exerts its biological effects may involve interaction with specific receptors or enzymes. For instance, compounds with similar structures have been noted to disrupt fungal membranes or interfere with ergosterol biosynthesis, a critical pathway in fungal cell viability .

Study on Antihistaminic Effects

A notable study investigated the antihistaminic effects of piperazine derivatives, including those structurally related to our compound. The results indicated that these derivatives could inhibit mast cell degranulation and reduce histamine release, thus offering therapeutic potential for allergic reactions .

Antibacterial Efficacy

In another case study focusing on antibacterial activity, pyrrole benzamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging between 3.12 and 12.5 μg/mL . This suggests that similar derivatives may also exhibit antibacterial properties.

Summary of Findings

Biological Activity Findings
Antimicrobial Effective against various pathogens
Antifungal Broad-spectrum activity noted
Antihistaminic Effects Inhibition of mast cell degranulation
Mechanism of Action Disruption of fungal membranes

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